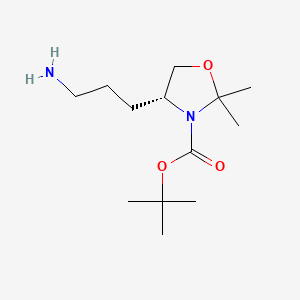

tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Beschreibung

tert-Butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chiral oxazolidine derivative with a molecular formula of C₁₃H₂₆N₂O₃ and a molecular weight of 258.36 g/mol . Its structure features a tert-butyl carbamate protective group, a 2,2-dimethyl oxazolidine ring, and a 3-aminopropyl side chain at the 4R position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules due to its amine functionality and stereochemical rigidity.

Eigenschaften

Molekularformel |

C13H26N2O3 |

|---|---|

Molekulargewicht |

258.36 g/mol |

IUPAC-Name |

tert-butyl (4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-10(7-6-8-14)9-17-13(15,4)5/h10H,6-9,14H2,1-5H3/t10-/m1/s1 |

InChI-Schlüssel |

COBARUFBUUGKQL-SNVBAGLBSA-N |

Isomerische SMILES |

CC1(N([C@@H](CO1)CCCN)C(=O)OC(C)(C)C)C |

Kanonische SMILES |

CC1(N(C(CO1)CCCN)C(=O)OC(C)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxazolidine ring, followed by the introduction of the tert-butyl group and the aminopropyl side chain. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The aminopropyl side chain can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its aminopropyl side chain can interact with biological molecules, making it useful for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of tert-butyl(4R)-4-(3-aminopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The aminopropyl side chain can form hydrogen bonds and other interactions with target molecules, leading to changes in their activity. The oxazolidine ring and tert-butyl group contribute to the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxazolidine Derivatives

Functional Group Variations

tert-Butyl(4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (Compound 7)

- Structure: Contains an α,β-unsaturated ester (ethoxy propenoate) at the 4S position.

- Synthesis : Prepared via Wittig reaction between aldehyde 6 and ethyl (triphenylphosphoranylidene)acetate in toluene .

- Key Differences : The unsaturated ester group introduces electrophilic reactivity, enabling conjugate addition reactions, unlike the nucleophilic primary amine in the target compound.

tert-Butyl (4S)-4-(1-amino-3-ethoxy-3-oxopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (Compound 9)

- Structure: Features a β-amino ester substituent.

- Synthesis: Generated via hydrogenation of Compound 8 using Pd/C in ethanol .

- Comparison: The β-amino ester moiety offers bifunctional reactivity (amine and ester), whereas the target compound’s aminopropyl group is a linear primary amine with greater nucleophilicity.

tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Compound 2)

Steric and Electronic Modifications

tert-Butyl (4R,5R)-4-(hydroxymethyl)-2,2-dimethyl-5-phenyl-1,3-oxazolidine-3-carboxylate

- Structure : Contains a hydroxymethyl and phenyl group at positions 4R and 5R, respectively.

- Impact: The phenyl group introduces steric bulk and aromatic π-π interactions, while the hydroxymethyl group enhances hydrophilicity . These features diverge from the target compound’s flexible aminopropyl chain.

tert-Butyl 4-(fluoromethyl)-5-(4-iodophenyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Physicochemical and Spectral Comparisons

Molecular Weight and Solubility

Spectral Characteristics

- ¹H-NMR: The target compound shows signals for the NH₂ group (δ ~1.5–2.5 ppm) and aminopropyl protons (δ ~2.7–3.3 ppm), absent in derivatives like Compound 7 (δ ~6.5 ppm for vinyl protons) .

- MS (ESI) : Target compound: m/z 258 [M+H]⁺ vs. Compound 9: m/z 317 [M+H]⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.